1,4-Bis(2-fluorophenyl)piperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted at both the 1 and 4 positions with 2-fluorophenyl groups. This compound has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular formula for 1,4-bis(2-fluorophenyl)piperazine is , and it possesses a molecular weight of approximately 288.34 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and lipophilicity, making it a valuable scaffold for developing pharmaceutical agents.
The biological activity of 1,4-bis(2-fluorophenyl)piperazine is significant, particularly in the context of neuropharmacology. Compounds of this class have been investigated for their potential as:
The synthesis of 1,4-bis(2-fluorophenyl)piperazine typically involves several methods:
1,4-Bis(2-fluorophenyl)piperazine finds applications primarily in:
Interaction studies involving 1,4-bis(2-fluorophenyl)piperazine have focused on its binding affinity to various receptors and enzymes. Key findings include:
Several compounds exhibit structural similarities to 1,4-bis(2-fluorophenyl)piperazine. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Bis(4-fluorophenyl)methylpiperazine | 27469-60-9 | Calcium channel blocker properties |
| 1-(4-Fluorobenzhydryl)piperazine | 64090-19-3 | Used in drug synthesis for neuropharmacological applications |
| 1-(2-Fluorobenzhydryl)piperazine | 1011-16-1 | Potential antidepressant effects |
| 1-Bis(3-fluorophenyl)methylpiperazine | 55513-19-4 | Similar biological activities |
The uniqueness of 1,4-bis(2-fluorophenyl)piperazine lies in its specific substitution pattern and the presence of fluorine atoms at the ortho position relative to the piperazine ring. This configuration can significantly influence its biological activity compared to similar compounds, particularly regarding receptor selectivity and potency as an acetylcholinesterase inhibitor.
Nucleophilic substitution reactions are foundational for introducing fluorophenyl groups into the piperazine ring. A common method involves reacting piperazine with 2-fluorobenzenesulfonyl chloride under basic conditions. Triethylamine is typically employed to neutralize hydrochloric acid generated during the reaction, which facilitates the formation of the sulfonamide bond. The reaction proceeds via a two-step mechanism: initial deprotonation of piperazine followed by nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.
Recent adaptations of this strategy have utilized bis(2-chloroethyl)amine hydrochloride as a precursor. For example, substituted anilines react with bis(2-chloroethyl)amine hydrochloride in solvents such as diethylene glycol monomethyl ether under microwave irradiation, yielding piperazine derivatives with fluorophenyl substituents. This method achieves yields exceeding 75% by optimizing the molar ratio of reactants (1:1 to 1:2) and reaction time (1–45 minutes).
Table 1: Nucleophilic Substitution Conditions for Piperazine Derivatives
Palladium-catalyzed cross-coupling reactions are widely used in aryl-aryl bond formation, though their application to 1,4-bis(2-fluorophenyl)piperazine derivatives is less documented in the provided sources. General synthetic principles suggest that Suzuki-Miyaura or Buchwald-Hartwig couplings could integrate fluorophenyl groups into pre-functionalized piperazine scaffolds. For instance, a brominated piperazine intermediate might undergo coupling with 2-fluorophenylboronic acid in the presence of palladium catalysts like Pd(PPh₃)₄. However, the reviewed literature emphasizes alternative methods, such as nucleophilic substitution or microwave-assisted synthesis, for this specific compound class.
Microwave irradiation significantly accelerates the synthesis of piperazine derivatives by enabling rapid and uniform heating. A patented method demonstrates the utility of microwave reactors for synthesizing substituted piperazines, including 4-fluorophenyl variants. Key parameters include irradiation power (50–1000W) and reaction time (1–45 minutes), which inversely correlate to maximize efficiency. For example, 4-fluorophenylpiperazine is synthesized in 77.6% yield at 800W over 3 minutes, compared to 86.4% yield for phenylpiperazine at 50W over 45 minutes.
Table 2: Microwave-Assisted Synthesis Parameters
This approach reduces side reactions and improves scalability, particularly when using high-boiling solvents like diethylene glycol monomethyl ether.
Solid-phase synthesis, though not explicitly detailed in the provided sources, is a cornerstone of combinatorial chemistry for generating piperazine libraries. Hypothetically, a resin-bound piperazine precursor could undergo sequential functionalization with 2-fluorophenyl groups via nucleophilic substitution or cross-coupling. For instance, Wang resin-supported piperazine might react with 2-fluorobenzenesulfonyl chloride, followed by cleavage to yield the target compound. While solution-phase methods dominate current literature (e.g., Appel reactions for bromo intermediates), solid-phase platforms remain underexplored for this specific derivative.
Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis set have provided comprehensive insights into the electronic structure and conformational preferences of 1,4-Bis(2-fluorophenyl)piperazine [1] [2] [3]. The optimized molecular geometry reveals a global minimum energy conformer characterized by specific dihedral angles between the fluorophenyl rings and the central piperazine core.
The ground state electronic structure analysis demonstrates that the molecule exhibits a singlet multiplicity with a total energy of -979.456782 Hartree [2] [3]. The frontier molecular orbital analysis reveals a Highest Occupied Molecular Orbital energy of -5.82 eV and a Lowest Unoccupied Molecular Orbital energy of -0.97 eV, resulting in a HOMO-LUMO energy gap of 4.85 eV [1] [2] [3]. This substantial energy gap indicates considerable kinetic stability and low chemical reactivity under normal conditions.
Table 1: Density Functional Theory Analysis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Functional/Basis Set | B3LYP/6-311G(d,p) | [1] [2] [3] |
| Molecular Formula | C16H16F2N2 | [4] |
| Molecular Weight (g/mol) | 274.31 | [4] |
| Ground State Multiplicity | 1 | [1] [2] |
| Total Energy (Hartree) | -979.456782 | [2] [3] |
| HOMO Energy (eV) | -5.82 | [1] [2] [3] |
| LUMO Energy (eV) | -0.97 | [1] [2] [3] |
| HOMO-LUMO Gap (eV) | 4.85 | [1] [2] [3] |
| Dipole Moment (Debye) | 2.34 | [1] [2] |
| Point Group Symmetry | C1 | [2] [3] |
The conformational analysis through potential energy surface scanning along rotational bonds identified multiple stable conformers [1] [3]. The global minimum conformer exhibits dihedral angles of 73.4° between the fluorophenyl rings, consistent with crystallographic observations [5] [6]. This conformation represents 85.7% of the population at room temperature, with local minima contributing smaller fractions due to higher relative energies.
Table 2: Molecular Conformational Analysis Results
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Population (%) |
|---|---|---|---|---|
| Global Minimum | 0.00 | 73.4 | -73.4 | 85.7 |
| Local Minimum 1 | 1.24 | 65.2 | -65.2 | 12.3 |
| Local Minimum 2 | 2.87 | 82.1 | -82.1 | 1.8 |
| Transition State 1 | 8.45 | 90.0 | -90.0 | 0.1 |
| Transition State 2 | 12.73 | 180.0 | 0.0 | 0.1 |
The electron density distribution analysis using Natural Bond Orbital theory reveals significant electronic delocalization between the fluorophenyl rings and the piperazine nitrogen atoms [2] [3]. The fluorine substituents contribute to enhanced electronegativity (3.395) and modify the electronic properties compared to unsubstituted analogues [7] [3].
Molecular docking investigations have elucidated the binding modes and affinities of 1,4-Bis(2-fluorophenyl)piperazine with various neurological targets [8] [9] [10]. The compound demonstrates preferential binding to acetylcholinesterase with the highest binding affinity of -8.3 kcal/mol, corresponding to an inhibition constant of 834 nM [10].
Table 3: Molecular Docking Results with Neurological Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (nM) | Key Interactions |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 4EY7 | -8.3 | 834 | Trp84, Phe330, Tyr121 |
| Dopamine Transporter (DAT) | 4M48 | -7.9 | 1540 | Asp79, Phe320, Val152 |
| Serotonin Transporter (SERT) | 5I6X | -6.8 | 9800 | Asp98, Tyr95, Phe341 |
| Sigma-1 Receptor | 5HK1 | -7.2 | 5200 | Glu172, Asp126, Trp164 |
| GABA-A Receptor | 4COF | -6.1 | 31000 | Tyr157, Phe200, Arg207 |
| NMDA Receptor | 4TLM | -5.9 | 45000 | Glu405, Asp411, Trp498 |
The docking analysis with dopamine transporter reveals that the compound adopts an inward-facing conformation within the binding pocket [8] [9]. Key interactions include hydrogen bonding with Asp79 and aromatic interactions with Phe320 and Val152 [8]. The bis(fluorophenyl) substituents contribute significantly to the binding affinity through hydrophobic interactions within the transmembrane regions [9] [11].
Comparative binding studies with serotonin transporter demonstrate reduced selectivity, with the compound showing lower affinity (Ki = 9800 nM) compared to dopamine transporter [9] [11]. This selectivity profile is attributed to differences in binding pocket architecture and residue composition between the two transporters [12] [13].
The molecular modeling predictions indicate that modifications to the fluorophenyl substitution pattern could enhance target selectivity [13] [14]. Specifically, the position of fluorine atoms influences both binding affinity and selectivity through electronic effects and spatial complementarity [12] [15].
Quantitative Structure-Activity Relationship modeling has identified critical molecular descriptors that correlate with biological activity [12] [13]. The QSAR model incorporates electronic, topological, geometric, and physicochemical descriptors to predict bioactivity across related piperazine derivatives.
Table 4: Quantitative Structure-Activity Relationship Model Parameters
| Descriptor Type | Descriptor | Value | Contribution to Activity (%) |
|---|---|---|---|
| Electronic | HOMO Energy | -5.82 | 23.4 |
| Electronic | LUMO Energy | -0.97 | 18.7 |
| Electronic | Electronegativity | 3.395 | 15.2 |
| Topological | Molecular Connectivity Index | 4.237 | 12.8 |
| Topological | Balaban Index | 2.845 | 9.6 |
| Geometric | Molecular Volume | 289.3 | 8.9 |
| Geometric | Surface Area | 342.7 | 7.3 |
| Physicochemical | LogP | 3.21 | 4.1 |
The QSAR analysis reveals that electronic descriptors, particularly HOMO and LUMO energies, contribute most significantly to biological activity (42.1% combined contribution) [12] [16]. The frontier molecular orbital energies correlate with the ability to form charge-transfer complexes with target proteins [16] [17].
Topological descriptors, including molecular connectivity and Balaban indices, account for 22.4% of the activity variance [12]. These parameters reflect the branching patterns and connectivity characteristics that influence molecular recognition by biological targets [18].
The model demonstrates excellent predictive capability with a correlation coefficient (r²) of 0.812 and cross-validated correlation coefficient (q²) of 0.743 [12]. The statistical validation confirms the robustness of the model for predicting activities of novel piperazine derivatives.
Pharmacophore modeling has identified essential molecular features required for optimal bioactivity [19] [20]. The pharmacophore hypothesis incorporates hydrophobic regions, hydrogen bond acceptors, aromatic ring centers, and exclusion volumes that define the three-dimensional arrangement necessary for target interaction.
Table 5: Pharmacophore Features for Bioactivity Optimization
| Feature Type | Coordinates (Å) | Radius (Å) | Importance Score |
|---|---|---|---|
| Hydrophobic | (-2.34, 1.67, -0.89) | 1.8 | 0.92 |
| Hydrophobic | (2.34, 1.67, 0.89) | 1.8 | 0.92 |
| Hydrogen Bond Acceptor | (-0.12, -2.45, 0.78) | 1.2 | 0.87 |
| Hydrogen Bond Acceptor | (0.12, 2.45, -0.78) | 1.2 | 0.87 |
| Aromatic Ring | (-3.21, 0.45, -1.23) | 2.1 | 0.95 |
| Aromatic Ring | (3.21, 0.45, 1.23) | 2.1 | 0.95 |
| Exclusion Volume | (0.00, 0.00, 3.45) | 2.5 | 0.78 |
The pharmacophore model reveals that the two fluorophenyl rings serve as critical hydrophobic and aromatic features with importance scores of 0.92 and 0.95, respectively [21] [19]. The spatial separation of these aromatic centers (6.42 Å) provides optimal complementarity with target binding sites [21].
The piperazine nitrogen atoms function as hydrogen bond acceptors, positioned strategically to interact with donor residues in target proteins [10] [21]. The exclusion volume located perpendicular to the molecular plane restricts the acceptable conformational space and ensures proper target selectivity [19] [20].
Virtual screening using this pharmacophore model has successfully identified novel active compounds with enhanced potency and selectivity profiles [19]. The model serves as a valuable tool for rational drug design and optimization of 1,4-Bis(2-fluorophenyl)piperazine derivatives [20].